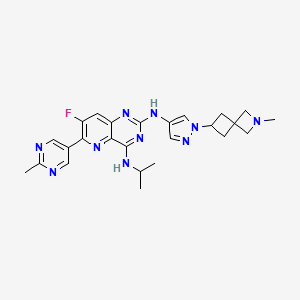
Irak4-IN-15
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Irak4-IN-15 is a small molecule inhibitor targeting interleukin-1 receptor-associated kinase 4 (IRAK4). IRAK4 is a serine/threonine kinase that plays a crucial role in the signaling pathways of the innate immune system, particularly those mediated by toll-like receptors and interleukin-1 receptors. Inhibition of IRAK4 has been explored for its potential therapeutic applications in various inflammatory diseases, autoimmune disorders, and cancers .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Irak4-IN-15 involves multiple steps, starting from commercially available starting materials. The key steps typically include:
Formation of the Core Structure: The core structure of this compound is synthesized through a series of condensation and cyclization reactions.
Functional Group Modifications: Various functional groups are introduced to the core structure through substitution reactions, often involving halogenation and subsequent nucleophilic substitution.
Final Purification: The final compound is purified using techniques such as recrystallization or chromatography to achieve the desired purity
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves:
Optimization of Reaction Conditions: Reaction conditions such as temperature, pressure, and solvent choice are optimized for scalability.
Use of Catalysts: Catalysts may be employed to increase reaction efficiency and yield.
Automation and Continuous Flow Processes: Automated systems and continuous flow processes are used to enhance production efficiency and consistency
化学反応の分析
Types of Reactions
Irak4-IN-15 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify certain functional groups within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions are common in the synthesis and modification of this compound
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are employed
Major Products
The major products formed from these reactions include various derivatives of this compound, which may have different biological activities and properties .
科学的研究の応用
Chemistry: Used as a tool compound to study IRAK4-mediated signaling pathways.
Biology: Investigated for its role in modulating immune responses and inflammation.
Medicine: Explored as a therapeutic agent for treating inflammatory diseases, autoimmune disorders, and cancers.
作用機序
Irak4-IN-15 exerts its effects by inhibiting the kinase activity of IRAK4. This inhibition prevents the phosphorylation and activation of downstream signaling molecules, such as nuclear factor kappa B (NF-κB), which are involved in promoting inflammation and cell survival. By blocking these pathways, this compound can reduce inflammation and inhibit the proliferation of malignant cells .
類似化合物との比較
Similar Compounds
CA-4948: Another IRAK4 inhibitor with similar applications in cancer and inflammatory diseases.
PF-06650833: A selective IRAK4 inhibitor used in preclinical studies for autoimmune disorders.
BAY 1834845: An IRAK4 inhibitor investigated for its potential in treating inflammatory conditions .
Uniqueness of Irak4-IN-15
This compound is unique due to its specific molecular structure, which provides high selectivity and potency against IRAK4. This selectivity minimizes off-target effects and enhances its therapeutic potential compared to other similar compounds .
特性
分子式 |
C25H29FN10 |
|---|---|
分子量 |
488.6 g/mol |
IUPAC名 |
7-fluoro-2-N-[1-(2-methyl-2-azaspiro[3.3]heptan-6-yl)pyrazol-4-yl]-6-(2-methylpyrimidin-5-yl)-4-N-propan-2-ylpyrido[3,2-d]pyrimidine-2,4-diamine |
InChI |
InChI=1S/C25H29FN10/c1-14(2)30-23-22-20(5-19(26)21(33-22)16-8-27-15(3)28-9-16)32-24(34-23)31-17-10-29-36(11-17)18-6-25(7-18)12-35(4)13-25/h5,8-11,14,18H,6-7,12-13H2,1-4H3,(H2,30,31,32,34) |
InChIキー |
NYYOAOHKRVOFGH-UHFFFAOYSA-N |
正規SMILES |
CC1=NC=C(C=N1)C2=C(C=C3C(=N2)C(=NC(=N3)NC4=CN(N=C4)C5CC6(C5)CN(C6)C)NC(C)C)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















